molecular formula C4H9N3O2 B196170 Creatine monohydrate CAS No. 6020-87-7

Creatine monohydrate

Cat. No.: B196170
CAS No.: 6020-87-7
M. Wt: 131.13 g/mol
InChI Key: CVSVTCORWBXHQV-UHFFFAOYSA-N
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Description

Creatine is a naturally occurring compound found in vertebrates, primarily in muscle and brain tissue. It plays a crucial role in energy metabolism by facilitating the recycling of adenosine triphosphate (ATP), the primary energy carrier in cells. Creatine is synthesized in the body from the amino acids glycine, arginine, and methionine. It is also available as a dietary supplement, commonly used to enhance athletic performance and muscle mass .

Scientific Research Applications

Creatine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study energy metabolism and biochemical pathways.

    Biology: Investigated for its role in cellular energy homeostasis and muscle function.

    Medicine: Used as a dietary supplement to improve muscle mass and strength in patients with muscular dystrophy and other muscle-wasting conditions. .

    Industry: Used in the production of dietary supplements and sports nutrition products.

Mechanism of Action

Target of Action

Creatine monohydrate primarily targets the Creatine Kinase enzymes, which include the M-type , U-type (mitochondrial) , and B-type . These enzymes play a crucial role in energy metabolism, particularly in tissues with high-energy demands such as the skeletal muscle, heart, and brain .

Mode of Action

Creatine interacts with its targets through a process known as the creatine phosphate energy system . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate in a reaction catalyzed by creatine kinase . This creatine phosphate then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatine affects the ATP-PCr energy pathway . The conversion of ADP back to ATP by creatine phosphate provides a rapid source of energy within cells, particularly during the initial stages of high-intensity exercise . This process enhances the body’s capacity for high-intensity work and improves exercise performance .

Pharmacokinetics

Creatine is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . Following its biosynthesis, creatine is transported to the skeletal muscle, heart, brain, and other tissues . Most of the creatine is metabolized in these tissues to phosphocreatine (creatine phosphate), a major energy storage form in the body .

Result of Action

The action of creatine at the molecular and cellular levels leads to increased muscle mass and physical performance . It enhances the body’s capacity to perform high-intensity work, primarily by increasing the muscle’s phosphocreatine reserves . This, in turn, allows for more rapid resynthesis of ATP, the primary energy molecule .

Action Environment

The efficacy and stability of creatine can be influenced by various environmental factors. For instance, creatine is most stable at a pH of 7 . Moreover, the effectiveness of creatine supplementation can vary depending on the individual’s age, with older adults (66–76 years) showing more robust improvements in memory performance compared to their younger counterparts .

Safety and Hazards

Creatine is generally safe, although when it is taken at high doses there is the potential for serious side effects, such as kidney damage . High doses may also stop the body from making its own creatine .

Future Directions

Future research should investigate the effects of Creatine, with and without resistance training, in older clinical populations with possible musculoskeletal disorders and creatine synthesis/transporter deficiencies .

Biochemical Analysis

Biochemical Properties

Creatine monohydrate serves as a spatial, pH, and temporal-energy buffer in energy metabolism . It facilitates the transportation of ATP from mitochondria to the cytosol, buffering temporal energy fluctuations and regulating cellular pH levels . Creatine interacts with enzymes such as creatine kinase, which catalyzes the reversible transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine .

Cellular Effects

This compound exerts effects on various types of cells and cellular processes. It influences cell function by controlling thermogenic respiration in adipose tissue . In muscle tissue, creatine generally occurs as phosphocreatine, facilitating the recycling of adenosine triphosphate (ATP) within the cell . It also has a beneficial effect on memory performance in healthy individuals .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of adenosine diphosphate (ADP) back to ATP via donation of phosphate groups . This conversion and production of ATP occur faster than oxidative phosphorylation and glycolytic processes . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to improve exercise performance during repeated bouts of brief, high-intensity activity . It has also been found that orally ingested this compound increases blood concentrations of creatine for 3-4 hours after ingestion, facilitating the uptake of creatine into tissue .

Dosage Effects in Animal Models

In animal models, this compound supplementation has been used at a dose of 0.3 mg/kg body weight for 8 weeks . This dosage has been based on other studies using supplementation of rodents and corresponds to the dose regimen used in humans to obtain ergogenic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a primary constituent of phosphocreatine, which is used to regenerate ATP within the cell . The enzyme creatine kinase catalyzes the reversible transphosphorylation reaction between ATP and creatine to produce phosphocreatine and ADP .

Transport and Distribution

This compound is transported and distributed within cells and tissues through a specific symporter called the Na+/Cl−-dependent creatine transporter (CRT) . After synthesis, creatine is exported from the liver and taken up by cells that express the creatine transporter .

Subcellular Localization

By subcellular localization, creatine kinase, which is involved in the metabolism of this compound, is differentiated into two isoenzymes, cytoplasmic dimer (cyt-CK) and mitochondrial octamer/dimer (mit-CK) . This indicates that this compound and its metabolic processes are present in both the cytoplasm and mitochondria of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Creatine can be synthesized in the laboratory from cyanamide and sarcosine (N-methylglycine). The reaction involves mixing sarcosine with sodium chloride in deionized water, followed by the addition of cyanamide and ammonium hydroxide. The mixture is stirred at room temperature for one hour and then left to react for a week. The resulting creatine is filtered and recrystallized from water .

Industrial Production Methods: Industrial production of creatine typically involves similar synthetic routes but on a larger scale. High-quality standards must be maintained to ensure the purity and stability of the product. Analytical methods such as high-performance liquid chromatography are used to monitor the quality and detect any impurities .

Chemical Reactions Analysis

Types of Reactions: Creatine undergoes various chemical reactions, including:

    Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.

    Reduction: Creatine can be reduced to form different derivatives, although this is less common.

    Substitution: Creatine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents can be used depending on the desired product, such as alkyl halides for alkylation reactions.

Major Products Formed:

Comparison with Similar Compounds

Creatine is often compared with other compounds that play a role in energy metabolism, such as:

    Creatinine: A breakdown product of creatine, used as a marker of kidney function.

    Phosphocreatine: The phosphorylated form of creatine, which directly participates in ATP regeneration.

    Glycocyamine: A precursor to creatine, involved in its biosynthesis.

    Beta-alanine: An amino acid that combines with histidine to form carnosine, another compound involved in muscle performance.

Uniqueness of Creatine: Creatine is unique in its ability to rapidly regenerate ATP, making it particularly effective for short-duration, high-intensity activities. Its role in both muscle and brain energy metabolism also sets it apart from other compounds .

Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid
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InChI

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)
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InChI Key

CVSVTCORWBXHQV-UHFFFAOYSA-N
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Canonical SMILES

CN(CC(=O)O)C(=N)N
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Molecular Formula

C4H9N3O2
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DSSTOX Substance ID

DTXSID1040451
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Molecular Weight

131.13 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
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Solubility

Slightly soluble in water, insoluble in ether, Slightly soluble in ether and ethanol, In water, 1.33X10+4 mg/L at 18 °C, 13.3 mg/mL at 18 °C
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Density

1.33 at 25 °C
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Vapor Pressure

0.00079 [mmHg]
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Mechanism of Action

In the muscles, a fraction of the total creatine binds to phosphate - forming creatine phosphate. The reaction is catalysed by creatine kinase, and the result is phosphocreatine (PCr). Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation., Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions., Creatine, creatine kinase and phosphocreatine make up an intricate cellular enegy buffering and transport system connecting sites of energy production in the mitochondria with sites of energy consumption. CK is a key enzyme in involved in cellular energy homeostasis. It reversibly catalyzes the transfer of the high-energy phosphate bond in PCr to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), and it catalyzes the transfer of the high-energy phosphate bond in ATP to creatine to form PCr. During periods of intense exercise and skeletal muscle contraction, bioenergetic metabolism switches from one in which oxidative phosphorylation is the major pathway of ATP production to one in which so-called anaerobic glycolysis becomes dominant.
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CAS No.

57-00-1
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Melting Point

Decomposes at 303 °C, 303 °C
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Synthesis routes and methods I

Procedure details

277.7 g (1 mole) of a technical 40% by weight aqueous sodium sarcosinate solution were used. A pH value of 9.6 (at 20° C.) was adjusted with concentrated hydrochloric acid and heated to 95° C. Subsequently, 105.1 g (1.25 mole) of a technical 50% by weight aqueous cyanamide solution were added thereto with intensive stirring in such a manner that the internal temperature did not exceed 95° C. After ending of the cyanamide addition, further heating was carried out for 1 hour at 95° C. The reaction mixture was then cooled to 15° C. the crystalline precipitate was filtered off with suction and washed chloride-free by washing twice with, in each case, 120 ml of water. The residue was recrystallized from water and dried at 80° C. and 20 mbar. The yield of creatine was 73.4 g (56% of theory). The content determination by means of HPLC gave a content of 100% (creatine monohydrate obtainable pure in chemical commerce was used as standard).
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Synthesis routes and methods II

Procedure details

462.5 g (1.67 moles) of a technical 40% by weight aqueous sodium sarcosinate solution and 200 g of water were take. A pH value of 9.81 (at 20° C.) was adjusted with concentrated 98% by weight formic acid. The reaction mixture was heated to 50° C. 138.2 g (1.65 moles) of SKW cyanamide L 500 (technical aqueous cyanamide solution with a content of 50.2% by weight) were added uniformly with vigorous stirring at an internal temperature of 50° to 52° C. over the course of 3 hours. The reaction mixture was further stirred for 1 hour at an internal temperature of 50° C. Subsequently, the reaction product was filtered off with suction and, without washing, suspended in 330 g of water. The suspension was stirred for 2 hours at 20° C. It was then filtered off with suction and the residue washed twice with 100 ml of water. After drying in a vacuum at 30° C. and 20 mbar pressure, there were obtained 165.2 g (67.1% of theory) creatine monohydrate.
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Synthesis routes and methods III

Procedure details

DE 199 20 962 A1 concerns the adjustment of the pH of a sarcosine-containing solution by bipolar electrodialysis. In this process the solution that is prepared is preferably adjusted to a pH of 9 to 10 and can subsequently be reacted with cyanamide to form creatine or creatine monohydrate.
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creatine
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creatine monohydrate

Synthesis routes and methods IV

Procedure details

1315 g of a 40% strength aqueous sodium sarcosinate solution (pH 14) were introduced into a 2 1 three-necked flask having a mechanical stirrer, heating bath, reflux condenser and gas inlet tube and the mixture was adjusted to pH 9 by introduction of carbon dioxide gas. After heating the solution to 75° C., 338 g of a 50% strength aqueous cyanamide solution were added in the course of 4 hours. The temperature was kept constant at 75° C. during the entire addition period. The pH remained between 9 and 10 without introduction of further CO2 gas. After the addition of cyanamide, the reaction solution was stirred for 2 hours and then cooled to 35° C. The precipitated creatine was filtered off, washed with water and dried. 480 g of creatine monohydrate having a crystal yield of 75% were obtained.
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Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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